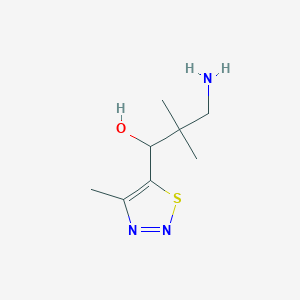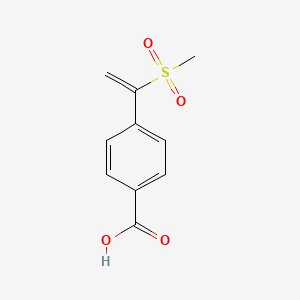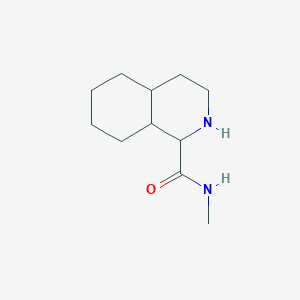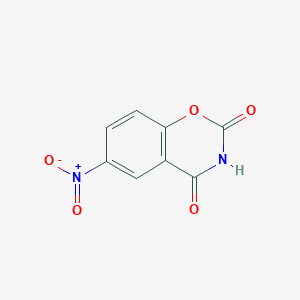
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol typically involves the formation of the thiadiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by functional group modifications to introduce the amino and hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to ensure the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-naphthoic acid
- 3-Amino-2-chloropyridine
- 3-Amino-2,2-dimethylpropanoic acid
Uniqueness
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is unique due to its specific structural features, including the thiadiazole ring and the presence of both amino and hydroxyl groups
Properties
Molecular Formula |
C8H15N3OS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(4-methylthiadiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3OS/c1-5-6(13-11-10-5)7(12)8(2,3)4-9/h7,12H,4,9H2,1-3H3 |
InChI Key |
WKZBTHACMSNXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)






![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)


amine](/img/structure/B13204065.png)

![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
